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Compound of Interest

Compound Name: 1,6-Dibromo-3,8-diisopropylpyrene

Cat. No.: B2827739

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the charge mobility of pentacene and its
various derivatives, supported by experimental data. The information is intended to assist
researchers in selecting the most suitable materials for their specific applications in organic
electronics.

Data Summary: Charge Mobility of Pentacene and
Its Derivatives

The following table summarizes the experimentally measured charge carrier mobilities for
pentacene and several of its key derivatives. The mobility of charge carriers, which are holes in
these p-type organic semiconductors, is a critical parameter for the performance of devices
such as organic field-effect transistors (OFETs).[1] The data has been compiled from various
studies, and the measurement conditions are specified where available to ensure a fair
comparison.
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Compound
Name

Derivative
Type

Highest
Reported
Hole
Mobility (p)
[cm?IVs]

Measureme

nt

Technique

Substrate/D
ielectric

Key
Findings &
Notes

Pentacene

Parent

Molecule

up to 35[2]

Field-Effect
Transistor
(FET)

Single Crystal

Benchmark
for organic
semiconducto
rs, but suffers
from poor
stability in air.
[2][3] Mobility
is highly
dependent on
crystal quality
and
measurement
direction.[4]

[5]

6,13-
Bis(triisoprop
ylsilylethynyl)
pentacene
(TIPS-

Pentacene)

Solubilizing

Groups

> 10[6]

Field-Effect
Transistor
(FET)

Solution-
processed
single

crystals

The bulky
TIPS groups
enhance
solubility and
promote 2D
T-stacking,
leading to
high mobility.
[6][7] Mobility
can vary
significantly
with the
fabrication
method.[8]
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2-
Halopentacen
es (F, Cl, Br)

5.0 (for 2-

Halogen
bromopentac

Substitution
ene)

Field-Effect
Transistor
(FET)

Single Crystal
(Physical
Vapor

Transport)

Halogen
substitution
can be used
to tune the
electronic
properties of

pentacene.[9]

N,N'-
diethynylated
-6,13-
dihydro-6,13-
diazapentace

ne

Heteroatom
_ >1
Substitution

Field-Effect
Transistor
(FET)

Dip-coated
and bar-

coated films

This
derivative
shows more
than double
the mobility of
its parent
compound
and exhibits
enhanced
environmenta
| stability.[7]

Picene

0.644
(calculated),
1.4-3.2
(experimental
)[10][11]

Isomer of

Pentacene

Density
Functional
Theory
(DFT), FET

Single Crystal

An isomer of
pentacene
that shows
good hole
mobility and
potentially
better air
stability.[10]
[11]

Experimental Protocols

The accurate measurement of charge carrier mobility is crucial for evaluating the performance

of organic semiconductors. Several techniques are commonly employed, each with its own

advantages and limitations.[12][13][14]

Field-Effect Transistor (FET)
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The FET method is one of the most common techniques for determining the charge carrier
mobility in organic semiconductors.[15] In a typical OFET device, a thin film of the organic
semiconductor is deposited onto a gate dielectric, with source and drain electrodes patterned
on top. By applying a gate voltage, a charge accumulation layer is induced at the
semiconductor-dielectric interface, forming a conducting channel between the source and
drain.

The mobility (u) is extracted from the transfer characteristics of the transistor, typically in the
saturation regime, using the following equation:

IDS = (W/2L) * g * Ci * (VGS - VT)?

Where:

IDS is the source-drain current

W and L are the channel width and length, respectively

Ci is the capacitance per unit area of the gate dielectric

VGS is the gate-source voltage

VT is the threshold voltage

Space-Charge-Limited Current (SCLC)

The SCLC method is used to measure the bulk mobility of a material.[15] In this technique, the
organic semiconductor is sandwiched between two electrodes. When a voltage is applied,
charge carriers are injected from one electrode, and the resulting current is limited by the build-
up of space charge within the material.

For a trap-free semiconductor, the current density (J) is described by the Mott-Gurney law:
J=(9/8) *er*e0* p=* (Vadd)
Where:

e ¢ris the relative permittivity of the material
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€0 is the permittivity of free space

u is the charge carrier mobility

V is the applied voltage

d is the thickness of the semiconductor layer

By fitting the experimental current density-voltage (J-V) curve to this equation, the mobility can
be determined.

Time-of-Flight (TOF)

The TOF method is a direct way to measure the drift mobility of charge carriers.[1] In a TOF
experiment, a thin film of the organic semiconductor is placed between two electrodes. A short
pulse of highly absorbed light generates electron-hole pairs near one of the electrodes. An
applied electric field then causes one type of charge carrier to drift across the film to the
opposite electrode.

The time it takes for the carriers to traverse the film (the transit time, tT) is measured from the
resulting photocurrent transient. The drift mobility (u) is then calculated using:

p=d/(T*E)=d2/(tT * V)
Where:

e dis the film thickness

o E is the applied electric field
e Vis the applied voltage
Visualizations

Experimental Workflow for FET Mobility Measurement

The following diagram illustrates the typical workflow for measuring the charge carrier mobility
of a pentacene derivative using the Field-Effect Transistor (FET) method.
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FET Mobility Measurement Workflow
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Relationship Between Molecular Structure and Charge
Mobility

This diagram illustrates the key molecular design strategies for pentacene derivatives and their
impact on factors that influence charge mobility.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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